2-{[1-(1-phenylethyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-{[1-(1-phenylethyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C21H25N5O and its molecular weight is 363.465. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-{[1-(1-phenylethyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H24N6O. Its structure features a piperidine ring, a pyrazole moiety, and a dihydropyridazine core, which contribute to its biological activity. The presence of these functional groups is critical for its interaction with biological targets.
Research indicates that compounds with similar structures often interact with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The piperidine ring is known to exhibit affinity for these receptors, suggesting that our compound might modulate neurotransmission and exhibit psychoactive effects.
Key Mechanisms:
- Dopamine Receptor Modulation : Potential inhibition or activation of dopamine receptors could influence mood and behavior.
- Serotonin Receptor Interaction : Similar compounds have shown activity at serotonin receptors, which may affect anxiety and depression pathways.
Anticonvulsant Activity
Studies have demonstrated that related compounds exhibit anticonvulsant properties. For instance, the efficacy of various derivatives was assessed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. The results indicated that certain analogs showed significant protective effects against seizures, with effective doses (ED50) ranging from 32.08 mg/kg to 40.34 mg/kg in animal models .
Analgesic Properties
The compound's potential analgesic effects were evaluated in formalin-induced pain models. Results suggested that it may possess antinociceptive activity, likely due to its interaction with pain pathways mediated by both opioid and non-opioid mechanisms.
Case Studies
Several studies have explored the biological activity of structurally similar compounds:
- Antidepressant Effects : A study on a related piperidine compound showed significant antidepressant-like effects in rodent models, attributed to enhanced serotonergic activity .
- Neuroprotective Properties : Research indicated that certain derivatives could protect neuronal cells from oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases .
- Behavioral Studies : Animal studies demonstrated alterations in behavior consistent with anxiolytic effects when treated with similar compounds, indicating potential applications in anxiety disorders .
Comparative Analysis
The following table summarizes the biological activities of various compounds related to our target compound:
Compound Name | Biological Activity | Model Used | ED50 (mg/kg) |
---|---|---|---|
This compound | Anticonvulsant | MES, scPTZ | 32.08 - 40.34 |
N-propargyl-1(R)-aminoindan | Antidepressant | Forced Swim Test | Not specified |
6-hydroxy-N-propargyl-1(R)-aminoindan | Neuroprotective | Oxidative Stress Model | Not specified |
4-(N-methyl-N-propargyl)-1(R)-aminoindan | Analgesic | Formalin Test | Not specified |
Eigenschaften
IUPAC Name |
2-[[1-(1-phenylethyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O/c1-17(19-6-3-2-4-7-19)24-14-10-18(11-15-24)16-26-21(27)9-8-20(23-26)25-13-5-12-22-25/h2-9,12-13,17-18H,10-11,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJLFDFSQDEGPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC(CC2)CN3C(=O)C=CC(=N3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.